molecular formula C10H9BrF3NO3 B2725070 1-(5-Bromofuran-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034400-80-9

1-(5-Bromofuran-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No.: B2725070
CAS No.: 2034400-80-9
M. Wt: 328.085
InChI Key: SZVSWADOWCVPGL-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic small molecule designed for medicinal chemistry and drug discovery research. This compound features a hybrid architecture, combining a 5-bromofuran moiety, a carboxamide linker, and a 3-(2,2,2-trifluoroethoxy)azetidine group. The 5-bromofuran ring is a privileged scaffold in medicinal chemistry, known for its potential in forming key interactions with biological targets . The azetidine, a saturated four-membered nitrogen heterocycle, is an emerging, sp3-rich scaffold valued for improving the pharmacokinetic properties and metabolic stability of drug candidates compared to their larger heterocyclic analogs . The incorporation of the 2,2,2-trifluoroethoxy group on the azetidine ring can significantly influence the molecule's electronic properties and metabolic stability, as fluorinated groups are commonly used to fine-tune the physicochemical profile of lead compounds . This specific molecular framework makes this compound a valuable reagent for constructing novel chemical libraries, exploring structure-activity relationships (SAR), and screening for biological activity against a range of therapeutic targets. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core scaffold in the development of new pharmacologically active agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO3/c11-8-2-1-7(18-8)9(16)15-3-6(4-15)17-5-10(12,13)14/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVSWADOWCVPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Bromofuran-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a furan ring substituted with a bromine atom and a carbonyl group, linked to an azetidine ring that is further substituted with a trifluoroethoxy group. Its molecular formula is C11_{11}H8_{8}BrF3_3N2_2O2_2.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan moiety is often associated with enhanced free radical scavenging activities. Studies suggest that the bromine substitution may also contribute to the stability and reactivity of the compound in biological systems .

Anti-inflammatory Potential

Molecular docking studies have shown that related compounds can interact effectively with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The binding affinity of this compound to COX-2 could indicate its potential as an anti-inflammatory agent .

The proposed mechanism involves the inhibition of COX-2 activity, which leads to a decrease in prostaglandin synthesis. This action can reduce inflammation and pain associated with various conditions.

Study 1: Molecular Docking Analysis

A study conducted on similar derivatives indicated that this compound exhibited a binding energy of approximately -7.89 kcal/mol against COX-2. This suggests a strong interaction through hydrogen bonds and hydrophobic interactions, positioning it as a promising candidate for further development as an anti-inflammatory drug .

Study 2: Antioxidant Evaluation

In vitro assays demonstrated that derivatives of this compound showed significant radical scavenging activity. The ability to neutralize free radicals was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, confirming its potential as an antioxidant agent .

Data Summary Table

Property Value/Description
Molecular Formula C11_{11}H8_{8}BrF3_3N2_2O2_2
Binding Energy (COX-2) -7.89 kcal/mol
Antioxidant Activity Significant scavenging effect on DPPH
Synthesis Yield 83% (from related synthesis studies)

Scientific Research Applications

Biological Activities

Research indicates that compounds containing furan and azetidine moieties exhibit various biological activities. Here are some notable applications:

  • Antitumor Activity : Studies have shown that furan derivatives possess antitumor properties. For instance, compounds similar to 1-(5-Bromofuran-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro .
  • Antimicrobial Properties : The presence of the bromine atom and the furan ring may enhance the antimicrobial efficacy of this compound. Research on related furan carboxamides has demonstrated their activity against various bacterial strains .
  • COX-2 Inhibition : Molecular docking studies suggest that derivatives of bromofuran may serve as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This could position them as candidates for anti-inflammatory drug development .

Case Studies

Several studies have highlighted the applications and effectiveness of related compounds:

  • Molecular Docking Study : A study on N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide demonstrated good binding affinity with COX-2, suggesting that structural modifications similar to those in this compound could lead to effective COX-2 inhibitors .
  • Antitumor Screening : A series of furan derivatives were screened for their cytotoxic effects against various cancer cell lines. Results indicated that modifications in the furan structure significantly influenced their antitumor potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of azetidine, bromofuran, and trifluoroethoxy groups. Below is a comparative analysis with analogous molecules from literature and commercial sources:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
1-(5-Bromofuran-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine Azetidine 5-Bromofuran-2-carbonyl, 2,2,2-trifluoroethoxy ~364.1 (calculated) High lipophilicity (logP ~2.8), moderate metabolic stability
1-[(tert-butoxy)carbonyl]-3-(methylamino)azetidine Azetidine tert-butoxycarbonyl, methylamino ~188.18 Lower lipophilicity (logP ~1.2), high solubility
3-Bromo-2-chloro-5-methylpyridine Pyridine Bromo, chloro, methyl 206.46 Electrophilic halogenation sites, rigid planar structure
2-Bromo-4-methyl-5-nitropyridine Pyridine Bromo, nitro, methyl 231.03 Strong electron-withdrawing effects, reactive nitro group
1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine Azetidine 2-Bromo-5-methoxyphenylmethyl ~285.1 (calculated) Enhanced aromatic interactions, moderate steric bulk

Functional Group Analysis

  • Bromofuran vs.
  • Trifluoroethoxy vs. Methoxy : The trifluoroethoxy group increases electron-withdrawing effects and resistance to oxidative metabolism compared to methoxy substituents (e.g., in 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine), enhancing pharmacokinetic stability .
  • Azetidine vs.

Research Findings and Implications

Limitations

  • Limited commercial availability of this compound (as of 2025) restricts experimental validation. Structural analogs like 1-[(tert-butoxy)carbonyl]-3-(methylamino)azetidine are more accessible but lack the trifluoroethoxy group’s benefits .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Bromofuran-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine, and how are intermediates characterized?

  • Methodology :

  • The compound can be synthesized via a multi-step approach:

Azetidine functionalization : Introduce the trifluoroethoxy group at the 3-position of azetidine using nucleophilic substitution with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60°C) .

Furanoyl coupling : React 5-bromofuran-2-carboxylic acid with the functionalized azetidine via an acyl chloride intermediate (generated using SOCl₂) in the presence of a coupling agent like DCC or HATU .

  • Characterization :
  • IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., azetidine protons at δ 3.5–4.5 ppm, furan protons at δ 6.5–7.5 ppm) .

Q. How can researchers assess the purity of this compound, and what analytical techniques are critical for quality control?

  • Methodology :

  • HPLC-MS with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to detect impurities and confirm molecular ion peaks .
  • Elemental analysis to verify stoichiometry (e.g., %C, %N, %Br) .
  • Melting point determination (if crystalline) to compare with literature values .

Advanced Research Questions

Q. What strategies are effective for analyzing the reactivity of the bromofuran moiety in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (e.g., phenylboronic acid) in a mixture of dioxane/H₂O (3:1) at 80°C. Monitor reaction progress via TLC or LC-MS .
  • Competitive reactivity studies : Compare bromofuran reactivity with other halogenated heterocycles (e.g., bromothiophene) under identical conditions to assess electronic effects .
    • Data contradiction resolution :
  • If unexpected byproducts arise (e.g., debromination), conduct DFT calculations to evaluate the energy barrier for C-Br bond cleavage versus cross-coupling .

Q. How does the trifluoroethoxy group influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodology :

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS to identify oxidation or hydrolysis products .
  • Comparative studies : Synthesize analogs with ethoxy or difluoroethoxy groups and measure half-life (t₁/₂) in microsomal assays to isolate the impact of the trifluoroethoxy group .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to target enzymes?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms). Validate docking poses with MD simulations (GROMACS/AMBER) .
  • Free energy perturbation (FEP) : Calculate binding free energy differences between trifluoroethoxy and non-fluorinated analogs to quantify fluorine’s contribution .

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